(3S,4R,5R,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-one
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Overview
Description
(3S,4R,5R,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-one is a complex organic compound characterized by multiple hydroxyl groups and a unique stereochemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R,5R,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-one typically involves multi-step organic reactions. One common method includes the protection of hydroxyl groups followed by selective oxidation and reduction steps to achieve the desired stereochemistry. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct configuration of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of biocatalysts or enzymatic processes to achieve high yield and purity. These methods are preferred due to their efficiency and environmentally friendly nature. The use of continuous flow reactors and advanced purification techniques further enhances the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3S,4R,5R,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.
Scientific Research Applications
(3S,4R,5R,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-one has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research explores its potential therapeutic effects and its use as a precursor for drug development.
Industry: It is utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism by which (3S,4R,5R,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-one exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups allow for hydrogen bonding and interactions with enzymes and receptors, influencing various biochemical pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(3S,4R,5R,6R)-3,4,5-trihydroxyoxan-2-one: Lacks the dihydroxyethyl group, resulting in different reactivity and applications.
(3S,4R,5R,6R)-6-[(1S)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-one: The stereochemistry of the dihydroxyethyl group is different, affecting its biological activity and interactions.
Uniqueness
The unique combination of hydroxyl groups and specific stereochemistry of (3S,4R,5R,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-one distinguishes it from similar compounds
Properties
CAS No. |
52085-70-8 |
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Molecular Formula |
C7H12O7 |
Molecular Weight |
208.17 g/mol |
IUPAC Name |
(3S,4R,5R,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-one |
InChI |
InChI=1S/C7H12O7/c8-1-2(9)6-4(11)3(10)5(12)7(13)14-6/h2-6,8-12H,1H2/t2-,3-,4-,5+,6-/m1/s1 |
InChI Key |
SUNCWTXGGFSVJR-DGPNFKTASA-N |
Isomeric SMILES |
C([C@H]([C@@H]1[C@@H]([C@H]([C@@H](C(=O)O1)O)O)O)O)O |
Canonical SMILES |
C(C(C1C(C(C(C(=O)O1)O)O)O)O)O |
Origin of Product |
United States |
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